REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]([CH3:17])=[CH:11]2.N1C2C(=CC=CC=2)C=C1.CN([CH:30]=[O:31])C>>[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]([CH3:17])=[C:11]2[CH:30]=[O:31]
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Name
|
|
Quantity
|
12.7 mL
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Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
42.4 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
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COC=1C=C2C=C(NC2=CC1)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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N1C=CC2=CC=CC=C12
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
35 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After 30 minutes the reaction
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The bath is removed
|
Type
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ADDITION
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Details
|
60 g of crushed ice is added quickly to the reaction mixture
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Type
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ADDITION
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Details
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followed by addition of 20 ml of water and 40 g of ice
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Type
|
ADDITION
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Details
|
A solution of sodium hydroxide (25 g) in water (200 ml) is added dropwise to the red solution
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Type
|
ADDITION
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Details
|
After the first one-third of this sodium hydroxide solution has been added
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Type
|
ADDITION
|
Details
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the color changes to yellow, and the remainder of the sodium hydroxide solution is added quickly
|
Type
|
WAIT
|
Details
|
It is rapidly brought to a boil (100°-120° C.) for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WAIT
|
Details
|
refrigerated overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed four times with cool water
|
Type
|
CUSTOM
|
Details
|
It is dried in a vacuum oven at 50° C. for 22 hours
|
Duration
|
22 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=C(NC2=CC1)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |